REACTION_CXSMILES
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[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([F:21])([F:20])[C:13]1([C:16](OC)=[O:17])[CH2:15][CH2:14]1>ClCCl>[F:11][C:12]([F:21])([F:20])[C:13]1([CH2:16][OH:17])[CH2:15][CH2:14]1 |f:0.1|
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Name
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Quantity
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26.7 mL
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Type
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reactant
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Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
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|
Quantity
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1.89 g
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Type
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reactant
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Smiles
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FC(C1(CC1)C(=O)OC)(F)F
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
The mixture was then stirred at 0° C. for another 2 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the reaction was subsequently terminated by addition of 10 ml of methanol
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Type
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ADDITION
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Details
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The reaction mixture was diluted with 30 ml of aqueous 20% strength sodium potassium tartrate solution and 30 ml of aqueous buffer solution (pH 7)
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Type
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STIRRING
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Details
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stirred vigorously at room temperature overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted three times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic phases were dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1(CC1)CO)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |